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Compound of Interest

Compound Name: Z-D-Leu-OH.DCHA

Cat. No.: B1417902

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-D-Leu-OH.DCHA, a
critical building block in modern peptide synthesis. We will delve into its chemical properties,
supplier information, and detailed experimental protocols for its application. This guide is
intended to equip researchers with the necessary knowledge to effectively utilize this reagent in
their drug discovery and development endeavors.

Introduction to Z-D-Leu-OH.DCHA

Z-D-Leu-OH.DCHA is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-
leucine. This compound is a cornerstone in solution-phase peptide synthesis (SPPS), offering a
stable and readily handleable form of the D-amino acid leucine. The "Z" group, or
benzyloxycarbonyl (Cbz), serves as a protecting group for the amine terminus, while the DCHA
salt protects the carboxylic acid terminus. This dual protection prevents unwanted side
reactions during peptide coupling. The D-enantiomer of leucine is of particular interest in drug
development as its incorporation into peptides can enhance resistance to enzymatic
degradation, thereby improving pharmacokinetic profiles.

Chemical Properties:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1417902?utm_src=pdf-interest
https://www.benchchem.com/product/b1417902?utm_src=pdf-body
https://www.benchchem.com/product/b1417902?utm_src=pdf-body
https://www.benchchem.com/product/b1417902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C26H42N204
Molecular Weight 446.62 g/mol

CAS Number 53363-87-4
Appearance White to off-white solid

4°C, protect from light. For long-term storage,
-20°C is recommended. Stock solutions should
be stored at -80°C (up to 6 months) or -20°C (up
to 1 month).

Storage

Sourcing Research-Grade Z-D-Leu-OH.DCHA

A multitude of chemical suppliers provide Z-D-Leu-OH.DCHA for research purposes. It is
crucial to source high-purity material to ensure the success and reproducibility of synthetic
efforts. When selecting a supplier, consider factors such as purity specifications, availability of
certificates of analysis, and technical support. All suppliers listed below explicitly state that their
products are for research use only and not for human consumption.

Prominent Suppliers:

MedchemExpress

CP Lab Safety

GlpBio

TargetMol

ChemPep

Benchchem

The Role of Protecting Groups: Z (Cbhz) and DCHA
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The strategic use of protecting groups is fundamental to successful peptide synthesis. In Z-D-
Leu-OH.DCHA, both the amine and carboxylic acid functionalities are masked to direct the
chemical reactivity during peptide bond formation.

Workflow for Utilizing Protected Amino Acids:

Caption: General workflow for using Z-D-Leu-OH.DCHA in peptide synthesis.

The Z (Benzyloxycarbonyl) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. It is stable under a variety
of reaction conditions but can be selectively removed, most commonly by catalytic
hydrogenation. This orthogonality allows for the deprotection of the N-terminus without affecting
other protecting groups on the peptide chain.

The Dicyclohexylammonium (DCHA) Salt

The formation of a DCHA salt serves multiple purposes. It often improves the crystallinity and
handling of the protected amino acid, which may otherwise be an oil.[1] Furthermore, the salt
form can enhance stability during storage. Before the amino acid can be used in a coupling
reaction, the DCHA must be removed to liberate the free carboxylic acid.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing Z-D-Leu-
OH.DCHA in solution-phase peptide synthesis.

Liberation of the Free Carboxylic Acid from the DCHA
Salt

This protocol is adapted from standard procedures for the conversion of DCHA salts to their
corresponding free acids.[1]

Materials:
e Z-D-Leu-OH.DCHA

» Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)
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e 10% Phosphoric acid solution

e Anhydrous sodium sulfate

e Deionized water

Procedure:

e Suspend one part of Z-D-Leu-OH.DCHA in 5-10 volume parts of ethyl acetate.

e While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear
liquid phases are observed.

o Check the pH of the lower aqueous phase to ensure it is between 2 and 3.
o Separate the two phases using a separatory funnel.
e Wash the organic phase once with two volume parts of 10% phosphoric acid.

» Extract the organic phase three times with two volume parts of deionized water. The pH of
the final aqueous wash should be >4.

» Dry the organic phase over anhydrous sodium sulfate.
« Filter the solution to remove the drying agent.

o Evaporate the solvent in vacuo to yield the free acid, Z-D-Leu-OH, which is often obtained as
an oil.

Note: Hydrochloric acid should be avoided as it can form a sparingly soluble
dicyclohexylammonium chloride salt.[1]

Peptide Coupling

The following is a general protocol for peptide bond formation using a carbodiimide coupling
agent.

Materials:
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Z-D-Leu-OH (prepared as in 4.1)

C-terminally protected amino acid or peptide (e.g., H-Gly-OMe)
Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

Dissolve Z-D-Leu-OH and HOBt (1.1 equivalents) in anhydrous DCM.

Add the C-terminally protected amino acid or peptide (1.0 equivalent) to the solution.

Cool the reaction mixture to 0°C in an ice bath.

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU)
byproduct.

Wash the filtrate with 1N HCI, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the resulting protected peptide by column chromatography or recrystallization.

N-Terminal Z-Group Deprotection

Catalytic transfer hydrogenation is a common and effective method for removing the Z-group.

Materials:
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Z-protected peptide

Palladium on carbon (Pd/C, 10% w/w)

Ammonium formate or hydrogen gas

Methanol or ethanol

Procedure:

Dissolve the Z-protected peptide in methanol.

o Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or
argon).

e If using ammonium formate (catalytic transfer hydrogenation), add it to the reaction mixture
(typically 3-5 equivalents).

« If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive
pressure (e.g., with a balloon).

 Stir the reaction vigorously at room temperature.

e Monitor the reaction by TLC until the starting material is consumed.

« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
» Rinse the Celite pad with methanol.

o Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Application in the Synthesis of Bioactive Peptides

The incorporation of D-leucine into peptide sequences can significantly impact their biological
activity and stability. For example, in a study on the antimicrobial peptide Brevinin-10S,
substitution with D-leucine at a key position maintained potent antibacterial and anticancer
activity while reducing hemolytic activity, a common side effect of antimicrobial peptides. This
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highlights the utility of Z-D-Leu-OH.DCHA in designing peptides with improved therapeutic
indices.

Example Quantitative Data from a Hypothetical Peptide Synthesis:

Starting Final Mass . Purity
Step Product Yield (%)
Mass (g) (9) (HPLC)
1 Z-D-Leu-OH 4.47 2.60 ~98 >99%
Z-D-Leu-Gly-
2 2.65 3.05 91 >95%
OMe
H-D-Leu-Gly-
3 3.00 1.85 97 >98%
OMe

Signaling Pathways and D-Leucine

While L-leucine is well-known for its role in activating the mTOR signaling pathway, which is
crucial for muscle protein synthesis, the specific effects of peptides containing D-leucine on
cellular signaling are an active area of research. The altered stereochemistry of D-amino acids
can lead to novel interactions with receptors and enzymes, potentially modulating signaling
pathways in unique ways. The resistance of D-amino acid-containing peptides to proteolysis
allows for more sustained interactions with their biological targets.

MTOR Signaling Pathway Overview:
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Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.

The inclusion of D-leucine in peptide drugs offers a promising strategy for enhancing their
therapeutic potential by improving their stability and modulating their biological activity. Z-D-
Leu-OH.DCHA is a key enabling reagent in this endeavor, providing a stable and versatile
building block for the synthesis of novel peptide-based therapeutics. This guide provides the
foundational knowledge for researchers to confidently incorporate this valuable reagent into

their synthetic workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating Peptide Synthesis: A Technical Guide to Z-
D-Leu-OH.DCHA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417902#z-d-leu-oh-dcha-supplier-for-research-
purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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